6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
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Overview
Description
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound that combines several functional groups, including a benzoimidazole, a chromenone, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic synthesis. One common route starts with the preparation of the benzoimidazole core, followed by the construction of the chromenone ring, and finally, the esterification with benzoic acid.
Preparation of Benzoimidazole Core: The benzoimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Construction of Chromenone Ring: The chromenone ring can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole and chromenone moieties.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential applications as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The benzoimidazole and chromenone moieties are known to exhibit significant biological activity.
Industry
Industrially, the compound could be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in anti-cancer applications, it may inhibit key enzymes involved in cell proliferation. The benzoimidazole moiety can interact with DNA, while the chromenone ring can modulate oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a benzoate.
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl propionate: Similar structure but with a propionate ester.
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl butyrate: Similar structure but with a butyrate ester.
Uniqueness
The uniqueness of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate lies in its specific ester group, which can influence its solubility, reactivity, and biological activity. The benzoate ester provides a distinct set of chemical properties compared to other esters, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C26H20N2O4 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] benzoate |
InChI |
InChI=1S/C26H20N2O4/c1-3-16-13-18-23(14-22(16)32-26(30)17-9-5-4-6-10-17)31-15-19(24(18)29)25-27-20-11-7-8-12-21(20)28(25)2/h4-15H,3H2,1-2H3 |
InChI Key |
BSEUSDBTJQBXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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